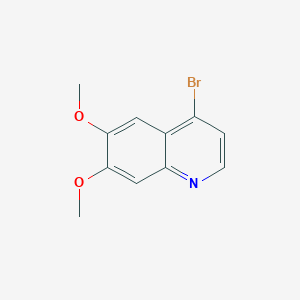

4-Bromo-6,7-dimethoxyquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6,7-dimethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-14-10-5-7-8(12)3-4-13-9(7)6-11(10)15-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVHJHVTRNXFOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583005 | |

| Record name | 4-Bromo-6,7-dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666734-51-6 | |

| Record name | 4-Bromo-6,7-dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-6,7-dimethoxyquinoline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential biological relevance of 4-Bromo-6,7-dimethoxyquinoline. The information is curated for professionals in chemical research and drug development, with a focus on providing practical data and methodologies.

Core Chemical Properties

4-Bromo-6,7-dimethoxyquinoline is a halogenated derivative of the quinoline scaffold, a privileged structure in medicinal chemistry. Its physicochemical properties are summarized below.

| Property | Value |

| CAS Number | 666734-51-6 |

| Molecular Formula | C₁₁H₁₀BrNO₂ |

| Molecular Weight | 268.11 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Melting Point | Not reported in available literature |

| Boiling Point | 359.2 ± 37.0 °C at 760 mmHg |

| Density | 1.5 ± 0.1 g/cm³ |

| Flash Point | 171.0 ± 26.5 °C |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in alcohols and likely insoluble in water. |

Spectroscopic Profile

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.5 - 8.7 | d | ~4.5 - 5.0 | H-2 |

| ~7.3 - 7.5 | d | ~4.5 - 5.0 | H-3 |

| ~7.2 - 7.4 | s | - | H-5 |

| ~7.0 - 7.2 | s | - | H-8 |

| ~4.0 | s | - | OCH₃ (C7) |

| ~3.9 | s | - | OCH₃ (C6) |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 157 | C-7 |

| ~150 - 152 | C-6 |

| ~148 - 150 | C-2 |

| ~145 - 147 | C-8a |

| ~138 - 140 | C-4 |

| ~121 - 123 | C-4a |

| ~120 - 122 | C-3 |

| ~108 - 110 | C-5 |

| ~100 - 102 | C-8 |

| ~56.5 | OCH₃ (C7) |

| ~56.0 | OCH₃ (C6) |

Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3100 - 3000 | Aromatic C-H stretch |

| ~2950 - 2850 | Aliphatic C-H stretch (methoxy) |

| ~1600 - 1450 | Aromatic C=C and C=N ring stretch |

| ~1275 - 1200 | Aryl-O stretch (asymmetric) |

| ~1075 - 1020 | Aryl-O stretch (symmetric) |

| ~600 - 500 | C-Br stretch |

Predicted Mass Spectrometry Data

| m/z | Assignment |

| 267/269 | [M]⁺/ [M+2]⁺ (Molecular ion peak, bromine isotope pattern) |

| 252/254 | [M - CH₃]⁺ |

| 238/240 | [M - C₂H₅]⁺ |

| 188 | [M - Br]⁺ |

| 159 | [M - Br - CHO]⁺ |

Synthesis and Reactivity

Synthetic Pathway

4-Bromo-6,7-dimethoxyquinoline can be synthesized from commercially available starting materials. A plausible synthetic route is outlined below, commencing from 3,4-dimethoxyaniline.

Caption: Synthetic pathway for 4-Bromo-6,7-dimethoxyquinoline.

Experimental Protocol: Synthesis of 4-Bromo-6,7-dimethoxyquinoline

Step 1-3: Synthesis of 4-Hydroxy-6,7-dimethoxyquinoline

This precursor can be synthesized via the Gould-Jacobs reaction. 3,4-Dimethoxyaniline is reacted with diethyl (ethoxymethylene)malonate, followed by thermal cyclization in a high-boiling solvent like Dowtherm A. The resulting ester is then saponified and decarboxylated under basic conditions, followed by acidic workup to yield 4-hydroxy-6,7-dimethoxyquinoline.

Step 4: Bromination of 4-Hydroxy-6,7-dimethoxyquinoline

-

To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxy-6,7-dimethoxyquinoline (1.0 eq).

-

Add phosphorus oxybromide (POBr₃) (2.0 - 3.0 eq) portion-wise at 0 °C.

-

Slowly warm the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or dilute ammonium hydroxide until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford pure 4-Bromo-6,7-dimethoxyquinoline.

Reactivity

The chemical reactivity of 4-Bromo-6,7-dimethoxyquinoline is primarily dictated by the quinoline ring system and the bromine substituent.

-

Nucleophilic Aromatic Substitution: The bromine atom at the 4-position is susceptible to nucleophilic displacement by various nucleophiles, such as amines, thiols, and alkoxides. This reactivity is key for the synthesis of diverse derivatives.

-

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond can readily participate in various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents at the 4-position.

-

C-H Activation/Functionalization: The quinoline core itself can undergo regioselective C-H functionalization, although the existing substituents will influence the position of further reactions.

Potential Biological Activity and Signaling Pathways

While direct biological studies on 4-Bromo-6,7-dimethoxyquinoline are limited, the quinoline scaffold is a cornerstone in the development of various therapeutic agents. Notably, the closely related compound, 4-(3-bromoanilino)-6,7-dimethoxyquinazoline, is a highly potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] This suggests that 4-Bromo-6,7-dimethoxyquinoline could serve as a valuable intermediate or scaffold for the design of novel kinase inhibitors.

EGFR Signaling Pathway and Potential Point of Inhibition

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates a cascade of intracellular signaling events that regulate cell proliferation, survival, and differentiation. Dysregulation of the EGFR pathway is a common feature in many cancers. ATP-competitive inhibitors block the kinase activity of EGFR, thereby inhibiting downstream signaling.

Caption: Potential inhibition of the EGFR signaling pathway.

Experimental and Developmental Workflows

Synthesis and Characterization Workflow

A logical workflow for the synthesis and characterization of 4-Bromo-6,7-dimethoxyquinoline and its derivatives is crucial for ensuring the quality and reproducibility of research findings.

Caption: Workflow for synthesis and characterization.

This technical guide serves as a foundational resource for researchers interested in the chemical properties and potential applications of 4-Bromo-6,7-dimethoxyquinoline. The provided data and protocols are intended to facilitate further investigation into this and related compounds in the pursuit of novel scientific discoveries and therapeutic agents.

References

An In-depth Technical Guide to 4-Bromo-6,7-dimethoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-6,7-dimethoxyquinoline, a key intermediate in the synthesis of targeted therapeutics. This document details its chemical properties, synthesis, and applications in medicinal chemistry, with a focus on its role in the development of kinase inhibitors.

Compound Identification and Properties

4-Bromo-6,7-dimethoxyquinoline is a heterocyclic aromatic compound. Its unique structure makes it a valuable building block in the synthesis of various biologically active molecules.

The definitive CAS Registry Number for 4-Bromo-6,7-dimethoxyquinoline is 666734-51-6 .[1][2][3][4][5]

Table 1: Chemical and Physical Properties of 4-Bromo-6,7-dimethoxyquinoline

| Property | Value | Reference |

| CAS Number | 666734-51-6 | [1][2][3] |

| Molecular Formula | C₁₁H₁₀BrNO₂ | [1] |

| Molecular Weight | 268.11 g/mol | [1] |

| IUPAC Name | 4-bromo-6,7-dimethoxyquinoline | [3] |

| Synonyms | 4-Bromo-6,7-dimethoxyquinoline | [3] |

| Physical Form | Solid (presumed) | [6] |

| Storage Temperature | 2-8°C (recommended for similar bromoquinolines) | [6] |

Synthesis of 4-Bromo-6,7-dimethoxyquinoline and its Derivatives

A plausible synthetic workflow for obtaining 4-Bromo-6,7-dimethoxyquinoline and its subsequent conversion to a bioactive derivative is outlined below.

Caption: General synthetic workflow for 4-Bromo-6,7-dimethoxyquinoline and its derivatives.

Applications in Drug Discovery and Development

The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer properties.[7][10] 4-Bromo-6,7-dimethoxyquinoline is primarily utilized as a key intermediate in the synthesis of pharmaceutical compounds, especially in the development of kinase inhibitors for cancer therapy.[11]

Derivatives synthesized from the related 4-chloro-6,7-dimethoxyquinoline, such as Cabozantinib and Tivozanib, are potent inhibitors of receptor tyrosine kinases (RTKs) like c-Met and VEGFR.[7][9] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis. Dysregulation of these pathways is a hallmark of many cancers.[12]

The general mechanism of action for many quinoline-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing phosphorylation and activation of downstream signaling pathways.

Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway by a quinoline derivative.

Experimental Protocols

The following are representative experimental protocols derived from the synthesis of structurally related compounds. Researchers should adapt and optimize these procedures for their specific needs.

Protocol 1: Synthesis of 4-Chloro-6,7-dimethoxyquinoline (Key Intermediate Analog)

This protocol describes the synthesis of the chloro-analog, which is expected to have similar reactivity to the bromo-analog. The synthesis of 4-Bromo-6,7-dimethoxyquinoline would likely follow a similar procedure, substituting a brominating agent for the chlorinating agent.

-

Materials: 4-Hydroxy-6,7-dimethoxyquinoline, Phosphorus oxychloride (POCl₃), Dichloromethane (CH₂Cl₂), Saturated sodium bicarbonate solution, Anhydrous sodium sulfate.[8]

-

Procedure:

-

In a round-bottom flask under a fume hood, add 4-hydroxy-6,7-dimethoxyquinoline (1 equivalent).[8]

-

Carefully add phosphorus oxychloride (10-15 equivalents).[8]

-

Heat the mixture to reflux (approx. 105-110 °C) for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).[8]

-

After completion, cool the reaction to room temperature and slowly pour it onto crushed ice with vigorous stirring.[8]

-

Neutralize the solution to a pH of 7-8 by the slow addition of a saturated sodium bicarbonate solution.[8]

-

Extract the product with dichloromethane.[8]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

-

Purify the crude product by silica gel column chromatography to yield 4-chloro-6,7-dimethoxyquinoline.[8]

-

Protocol 2: Synthesis of 6,7-Dimethoxy-4-anilinoquinoline Derivatives

This protocol details the nucleophilic aromatic substitution reaction to form the final bioactive compounds.[12]

-

Materials: 4-Chloro-6,7-dimethoxyquinoline (or the bromo-analog), substituted aniline, Isopropanol.[12]

-

Procedure:

-

A mixture of 4-chloro-6,7-dimethoxyquinoline (1 equivalent) and the desired substituted aniline (1.2 equivalents) in isopropanol is prepared.[12]

-

The reaction mixture is stirred at reflux for approximately 5 hours.[12]

-

The mixture is then concentrated under reduced pressure.[12]

-

The resulting solid residue is purified by column chromatography on silica gel to yield the target 6,7-dimethoxy-4-anilinoquinoline derivative.[12]

-

Quantitative Data for Related Compounds

While no specific quantitative biological data for 4-Bromo-6,7-dimethoxyquinoline itself was found, the following table presents IC₅₀ values for derivatives of the structurally similar 6,7-dimethoxyquinazoline and 6,7-dimethoxyquinoline scaffolds, highlighting the potential of this chemical class.

Table 2: Biological Activity of Structurally Related Kinase Inhibitors

| Compound/Derivative | Target Kinase | IC₅₀ Value | Reference |

| WHI-P154 (a dimethoxyquinazoline) | JAK3 | 1.8 µM | [13] |

| WHI-P154 (a dimethoxyquinazoline) | EGFR | 4 nM | [13] |

| 6,7-dimethoxy-4-anilinoquinoline (Compound 12n) | c-Met | 0.030 ± 0.008 µM | [12] |

Note: The data presented is for structurally related but distinct molecules and should be used as a reference for the potential activity of derivatives of 4-Bromo-6,7-dimethoxyquinoline.

This guide demonstrates the significance of 4-Bromo-6,7-dimethoxyquinoline as a valuable intermediate in the field of medicinal chemistry. Its utility in the synthesis of potent kinase inhibitors underscores its importance for researchers and professionals engaged in the discovery and development of novel anticancer therapeutics.

References

- 1. 666734-51-6 CAS MSDS (4-BROMO-6,7-DIMETHOXYQUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 666734-51-6|4-Bromo-6,7-dimethoxyquinoline|BLD Pharm [bldpharm.com]

- 3. 4-Bromo-6,7-dimethoxyquinoline [synhet.com]

- 4. eMolecules 4-Bromo-6,7-dimethoxyquinoline | 666734-51-6 | MFCD08063223 | Fisher Scientific [fishersci.com]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. 4-溴喹啉 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 10. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Bromo-6,7-dimethoxyquinoline [myskinrecipes.com]

- 12. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis of 4-Bromo-6,7-dimethoxyquinoline from 3,4-dimethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 4-Bromo-6,7-dimethoxyquinoline, a valuable quinoline derivative, starting from the readily available precursor, 3,4-dimethoxyaniline. This multi-step synthesis involves the formation of a key 4-hydroxyquinoline intermediate, followed by halogenation to yield the target compound. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of 4-Bromo-6,7-dimethoxyquinoline from 3,4-dimethoxyaniline is a well-established process that proceeds through three main stages:

-

Gould-Jacobs Reaction: The initial step involves the condensation of 3,4-dimethoxyaniline with a malonic acid derivative, typically diethyl ethoxymethylenemalonate, followed by a thermally induced cyclization to form the heterocyclic core. This reaction, known as the Gould-Jacobs reaction, is a cornerstone in quinoline synthesis.[1]

-

Intermediate Formation: The Gould-Jacobs reaction yields ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate. Subsequent hydrolysis and decarboxylation produce the key intermediate, 4-hydroxy-6,7-dimethoxyquinoline.

-

Halogenation: The final step involves the conversion of the 4-hydroxy group to a bromine atom. This is typically achieved through an intermediate chlorination step to form 4-chloro-6,7-dimethoxyquinoline, followed by a halogen exchange reaction, or potentially through direct bromination.

The overall synthetic pathway can be visualized as follows:

Figure 1: Overall synthetic pathway for 4-Bromo-6,7-dimethoxyquinoline.

Experimental Protocols

Step 1: Synthesis of 4-hydroxy-6,7-dimethoxyquinoline (Intermediate D)

This step is accomplished via the Gould-Jacobs reaction, followed by hydrolysis and decarboxylation.

2.1.1. Gould-Jacobs Reaction

-

Reaction: 3,4-dimethoxyaniline is reacted with diethyl ethoxymethylenemalonate to form an intermediate which is then cyclized at high temperature.[1]

-

Procedure:

-

A mixture of 3,4-dimethoxyaniline and diethyl ethoxymethylenemalonate is heated.

-

The reaction is typically carried out in a high-boiling solvent such as diphenyl ether or under solvent-free conditions.

-

The mixture is heated to a high temperature (typically around 250 °C) to induce cyclization.

-

Upon cooling, the intermediate product, ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate, precipitates and can be collected by filtration.

-

2.1.2. Hydrolysis and Decarboxylation

-

Reaction: The ester group of the intermediate is hydrolyzed to a carboxylic acid, which is then decarboxylated upon heating to yield 4-hydroxy-6,7-dimethoxyquinoline.

-

Procedure:

-

The ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate is suspended in an aqueous solution of a strong base, such as potassium hydroxide.[2]

-

The mixture is heated, often under microwave irradiation, to facilitate both hydrolysis and decarboxylation.[2]

-

After the reaction is complete, the mixture is cooled and acidified to a pH of approximately 6 with an acid like acetic acid.[2]

-

The precipitated 4-hydroxy-6,7-dimethoxyquinoline is then collected by filtration, washed, and dried.

-

The experimental workflow for this stage is as follows:

Figure 2: Workflow for the synthesis of 4-hydroxy-6,7-dimethoxyquinoline.

Step 2: Synthesis of 4-chloro-6,7-dimethoxyquinoline (Intermediate E)

-

Reaction: The hydroxyl group of 4-hydroxy-6,7-dimethoxyquinoline is replaced with a chlorine atom using a chlorinating agent.

-

Procedure:

-

4-hydroxy-6,7-dimethoxyquinoline is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[3][4]

-

The reaction can be carried out using POCl₃ as both the reagent and the solvent, or in a high-boiling solvent like diethylene glycol dimethyl ether.[3][5]

-

The reaction mixture is heated to around 100 °C for several hours.[3][4]

-

After completion, the excess POCl₃ is removed under reduced pressure.

-

The reaction mixture is then carefully quenched by pouring it into a cold aqueous solution of a base, such as potassium carbonate, with vigorous stirring.[4]

-

The precipitated 4-chloro-6,7-dimethoxyquinoline is collected by filtration, washed, and can be purified by recrystallization.[4]

-

Step 3: Synthesis of 4-bromo-6,7-dimethoxyquinoline (Final Product F)

While a direct, high-yield bromination of 4-hydroxy-6,7-dimethoxyquinoline can be challenging, a common strategy involves the conversion of the more readily available 4-chloro intermediate.

-

Reaction: A halogen exchange reaction (Finkelstein reaction) can be employed to replace the chlorine atom with a bromine atom. Alternatively, direct bromination of the 4-hydroxy intermediate using a suitable brominating agent like phosphorus(V) bromide or phosphoryl bromide has been reported for other quinoline systems.

-

General Procedure (Halogen Exchange):

-

4-chloro-6,7-dimethoxyquinoline is dissolved in a suitable solvent.

-

A source of bromide ions, such as sodium bromide or another metal bromide, is added.

-

The reaction may be facilitated by a phase-transfer catalyst.

-

The mixture is heated to drive the equilibrium towards the formation of the bromo derivative.

-

Workup typically involves extraction and purification by chromatography or recrystallization.

-

Quantitative Data

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Synthesis of 4-hydroxy-6,7-dimethoxyquinoline

| Parameter | Value/Condition | Reference |

| Starting Material | 3,4-dimethoxyaniline | [6] |

| Reagent | Diethyl ethoxymethylenemalonate | [1] |

| Reaction Type | Gould-Jacobs Reaction | [1] |

| Cyclization Temp. | ~250 °C | |

| Hydrolysis Reagent | Potassium Hydroxide | [2] |

| Decarboxylation | Heat (Microwave assisted) | [2] |

| Yield | ~90% (for hydrolysis/decarboxylation) | [2] |

| Melting Point | Not specified | |

| Appearance | Slightly pale yellow to yellow solid |

Table 2: Synthesis of 4-chloro-6,7-dimethoxyquinoline

| Parameter | Value/Condition | Reference |

| Starting Material | 4-hydroxy-6,7-dimethoxyquinoline | [3][4] |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | [3][4] |

| Solvent | POCl₃ or Diethylene glycol dimethyl ether | [3][5] |

| Reaction Temp. | 100 °C | [3][4] |

| Reaction Time | 6 hours | [4] |

| Yield | 79.2% | [3][5] |

| Appearance | Gray solid | [3] |

Table 3: Synthesis of 4-bromo-6,7-dimethoxyquinoline

| Parameter | Value/Condition | Reference |

| Starting Material | 4-chloro-6,7-dimethoxyquinoline | |

| Reaction Type | Halogen Exchange (Finkelstein) | |

| Brominating Agent | Metal Bromide (e.g., NaBr) | |

| Yield | Not specified | |

| Characterization | Spectroscopic data available |

Conclusion

The synthesis of 4-Bromo-6,7-dimethoxyquinoline from 3,4-dimethoxyaniline is a robust and well-documented process. The key steps, including the Gould-Jacobs reaction and subsequent halogenation, are fundamental transformations in heterocyclic chemistry. This guide provides a detailed framework for researchers and professionals in drug development to successfully synthesize this important quinoline derivative. Further optimization of the final bromination step may be required to achieve high yields and purity.

References

The Strategic Intermediate: A Technical Guide to 4-Bromo-6,7-dimethoxyquinoline in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-6,7-dimethoxyquinoline is a pivotal heterocyclic intermediate in the synthesis of a variety of pharmacologically active molecules, most notably in the development of targeted cancer therapies. Its quinoline scaffold, substituted with a reactive bromine atom at the 4-position and methoxy groups at the 6- and 7-positions, provides a versatile platform for the construction of potent enzyme inhibitors. This technical guide delineates the synthesis, key reactions, and therapeutic context of 4-Bromo-6,7-dimethoxyquinoline, with a focus on its role in the development of tyrosine kinase inhibitors that target critical signaling pathways in oncology, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Mesenchymal-Epithelial Transition factor (MET) pathways. Detailed experimental protocols, quantitative data, and process visualizations are provided to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Chemical Properties and Specifications

4-Bromo-6,7-dimethoxyquinoline is a crystalline solid with the following key properties:

| Property | Value |

| Molecular Formula | C₁₁H₁₀BrNO₂ |

| Molecular Weight | 268.11 g/mol |

| CAS Number | 666734-51-6 |

| Appearance | Off-white to pale yellow crystalline powder |

| Melting Point | 138-142 °C |

| Boiling Point | 359.2 ± 37.0 °C at 760 mmHg |

| Density | 1.5 ± 0.1 g/cm³ |

| Solubility | Soluble in dichloromethane, chloroform, and hot ethanol |

Synthesis of 4-Bromo-6,7-dimethoxyquinoline

The synthesis of 4-Bromo-6,7-dimethoxyquinoline is a multi-step process that begins with commercially available starting materials. The key steps involve the construction of the 6,7-dimethoxyquinolin-4-ol core, followed by bromination.

Synthesis of 6,7-dimethoxyquinolin-4-ol

A common and efficient route to the quinolinol intermediate starts from 3,4-dimethoxyaniline.

Experimental Protocol: Synthesis of 6,7-dimethoxyquinolin-4-ol

-

Step 1: Gould-Jacobs Reaction. In a high-temperature reactor, 3,4-dimethoxyaniline (1.0 eq) and diethyl malonate (1.2 eq) are heated at 240-250 °C for 2 hours. The reaction mixture is then cooled to 100 °C, and diphenyl ether is added. The mixture is heated to 250 °C, and the ethanol formed during the reaction is distilled off. After cooling, the solid product, 6,7-dimethoxy-4-hydroxyquinoline-3-carboxylate, is filtered and washed with toluene.

-

Step 2: Saponification. The crude carboxylate is suspended in a 10% aqueous solution of sodium hydroxide and refluxed for 2 hours.

-

Step 3: Decarboxylation. The reaction mixture is cooled, and the pH is adjusted to ~5 with concentrated hydrochloric acid to precipitate the product. The solid is filtered, washed with water, and dried to yield 6,7-dimethoxyquinolin-4-ol.

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 3,4-Dimethoxyaniline, Diethyl malonate | Diphenyl ether | 240-250 | 2 | ~75 |

| 2 | 6,7-Dimethoxy-4-hydroxyquinoline-3-carboxylate | 10% NaOH (aq) | Reflux | 2 | >95 |

| 3 | Saponified intermediate | Conc. HCl | Room Temp. | - | >95 |

Bromination of 6,7-dimethoxyquinolin-4-ol

The hydroxyl group at the 4-position is converted to a bromine atom using a suitable brominating agent.

Experimental Protocol: Synthesis of 4-Bromo-6,7-dimethoxyquinoline

-

Step 1: Bromination. 6,7-dimethoxyquinolin-4-ol (1.0 eq) is added to a flask containing phosphorus oxybromide (POBr₃, 3.0 eq). The mixture is heated to 120 °C and stirred for 4 hours.

-

Step 2: Work-up. The reaction mixture is cooled to room temperature and slowly poured onto crushed ice. The aqueous solution is then neutralized with a saturated solution of sodium bicarbonate.

-

Step 3: Extraction and Purification. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford 4-Bromo-6,7-dimethoxyquinoline.

| Step | Reactant | Reagent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 6,7-Dimethoxyquinolin-4-ol | POBr₃ | 120 | 4 | ~85 |

Utility in Pharmaceutical Synthesis: A Case Study in Tyrosine Kinase Inhibitor Development

4-Bromo-6,7-dimethoxyquinoline is a valuable building block for the synthesis of multi-targeted tyrosine kinase inhibitors. The bromine atom at the 4-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of diverse aryl and heteroaryl moieties.

Representative Reaction: Suzuki-Miyaura Coupling

This reaction is a powerful method for forming carbon-carbon bonds.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup. In a round-bottom flask, 4-Bromo-6,7-dimethoxyquinoline (1.0 eq), an arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) are combined.

-

Reaction Execution. The flask is evacuated and backfilled with an inert gas (e.g., argon). A mixture of toluene and water (e.g., 4:1) is added, and the reaction mixture is heated to 90 °C and stirred for 12 hours.

-

Work-up and Purification. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

| Reactants | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Bromo-6,7-dimethoxyquinoline, Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 90 | 12 | 70-90 |

Targeted Signaling Pathways in Oncology

Derivatives of 4-Bromo-6,7-dimethoxyquinoline are often designed to inhibit receptor tyrosine kinases (RTKs) that are critical for tumor growth, angiogenesis, and metastasis. Key targets include the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Mesenchymal-Epithelial Transition factor (MET), also known as the hepatocyte growth factor receptor (HGFR).

The binding of ligands such as VEGF and HGF to their respective receptors, VEGFR and MET, triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domains. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as the RAS/MAPK and PI3K/AKT pathways. These pathways ultimately promote cell proliferation, survival, migration, and angiogenesis.[1][2][3][4][5] Tyrosine kinase inhibitors derived from 4-Bromo-6,7-dimethoxyquinoline competitively bind to the ATP-binding pocket of these receptors, thereby preventing their phosphorylation and blocking the downstream signaling cascades.

Conclusion

4-Bromo-6,7-dimethoxyquinoline represents a strategically important intermediate for the synthesis of sophisticated pharmaceutical agents, particularly in the realm of oncology. Its versatile chemical nature allows for the construction of a diverse library of compounds with tunable pharmacological profiles. The synthetic routes and reaction protocols detailed in this guide provide a solid foundation for researchers to leverage this key building block in the development of next-generation targeted therapies. The ability of its derivatives to inhibit critical signaling pathways such as VEGFR and MET underscores its continued relevance in the pursuit of more effective treatments for cancer and other diseases.

References

- 1. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The HGF/c-MET Pathway Is a Driver and Biomarker of VEGFR-inhibitor Resistance and Vascular Remodeling in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Combined inhibition of MET and VEGF enhances therapeutic efficacy of EGFR TKIs in EGFR-mutant non-small cell lung cancer with concomitant aberrant MET activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

Spectroscopic Characterization of 4-Bromo-6,7-dimethoxyquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for 4-Bromo-6,7-dimethoxyquinoline based on its chemical structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| H-2 | 8.5 - 8.8 | d | |

| H-3 | 7.2 - 7.5 | d | |

| H-5 | 7.0 - 7.3 | s | |

| H-8 | 7.6 - 7.9 | s | |

| 6-OCH₃ | 3.9 - 4.1 | s | |

| 7-OCH₃ | 3.9 - 4.1 | s |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 153 |

| C-3 | 121 - 124 |

| C-4 | 135 - 138 |

| C-4a | 148 - 151 |

| C-5 | 105 - 108 |

| C-6 | 155 - 158 |

| C-7 | 152 - 155 |

| C-8 | 100 - 103 |

| C-8a | 145 - 148 |

| 6-OCH₃ | 55 - 58 |

| 7-OCH₃ | 55 - 58 |

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic, -OCH₃) | 2850 - 3000 | Medium |

| C=N (quinoline ring) | 1600 - 1650 | Medium to Strong |

| C=C (aromatic) | 1450 - 1600 | Medium to Strong |

| C-O (methoxy) | 1000 - 1300 | Strong |

| C-Br | 500 - 600 | Medium |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Possible Fragment | Notes |

| 269/271 | [M]⁺ | Molecular ion peak, showing isotopic pattern for Bromine. |

| 254/256 | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group. |

| 226/228 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide. |

| 190 | [M - Br]⁺ | Loss of a bromine radical. |

| 175 | [M - Br - CH₃]⁺ | Loss of a methyl radical after the loss of bromine. |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon skeleton of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of dry, purified 4-Bromo-6,7-dimethoxyquinoline.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and ensure the sample is fully dissolved by gentle inversion.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 250 ppm, centered around 125 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale to the TMS signal (0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid 4-Bromo-6,7-dimethoxyquinoline sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

IR Spectrum Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the empty ATR crystal should be collected before running the sample.

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Correlate the observed absorption bands with known functional group frequencies.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, with an electron ionization (EI) or electrospray ionization (ESI) source.

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of about 10 µg/mL in the same solvent.

-

If necessary, filter the solution to remove any particulate matter.

Mass Spectrum Acquisition (ESI-MS):

-

Ionization Mode: Positive ion mode is typically used for nitrogen-containing heterocyclic compounds.

-

Capillary Voltage: 3-5 kV.

-

Source Temperature: 100-150 °C.

-

Scan Range: m/z 50 - 500.

Data Processing:

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

-

Analyze the isotopic pattern of the molecular ion to confirm the presence of bromine (¹⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

-

Identify the major fragment ions and propose plausible fragmentation pathways.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized compound such as 4-Bromo-6,7-dimethoxyquinoline.

Caption: Workflow for the synthesis and spectroscopic characterization of 4-Bromo-6,7-dimethoxyquinoline.

The Biological Potential of 4-Bromo-6,7-dimethoxyquinoline Derivatives: A Technical Guide for Drug Discovery

Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents with diverse pharmacological activities.[1][2] Within this class, molecules featuring a 6,7-dimethoxy substitution pattern are of particular interest. This motif is a key feature in numerous potent anti-cancer agents, including several clinically approved tyrosine kinase inhibitors (TKIs), where it often contributes to favorable binding at the ATP-binding site of target kinases.[2][3] The functionalization at the 4-position of the quinoline ring is a critical determinant of biological activity, allowing for the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties.

This technical guide provides an in-depth exploration of the potential biological activities of 4-bromo-6,7-dimethoxyquinoline derivatives. While direct research on this specific substitution pattern is emerging, a wealth of data from structurally analogous compounds—including 4-chloro, 4-alkoxy, and 4-anilino derivatives—allows for a robust, evidence-based extrapolation of their likely mechanisms of action and therapeutic potential. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals by summarizing quantitative biological data, detailing relevant experimental protocols, and visualizing key cellular pathways.

Potential Biological Activities and Mechanisms of Action

The primary therapeutic potential of 4-bromo-6,7-dimethoxyquinoline derivatives appears to be in oncology. The bromo-substituent at the 4-position serves as a versatile synthetic handle, allowing for nucleophilic substitution reactions to generate a diverse library of compounds. The anticipated mechanisms of action, based on closely related analogues, include receptor tyrosine kinase (RTK) inhibition, topoisomerase I inhibition, and the induction of apoptosis.

Inhibition of Receptor Tyrosine Kinases (RTKs)

The 6,7-dimethoxyquinoline scaffold is a well-established pharmacophore for targeting RTKs, which are critical drivers of cancer cell growth, proliferation, and survival.[3] Derivatives of the closely related 4-chloro-6,7-dimethoxyquinoline are key intermediates in the synthesis of potent TKIs that target receptors such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and c-Met.[2] Similarly, 4-phenoxy-quinoline derivatives with the same 6,7-dimethoxy pattern have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) and c-Met, as well as the downstream PI3K/Akt/mTOR signaling cascade.[3]

The mechanism involves competitive binding at the intracellular ATP-binding pocket of the kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways that promote tumorigenesis.

Topoisomerase I Inhibition

Recent studies have identified 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of Topoisomerase I (TOP1) inhibitors.[1] TOP1 is a nuclear enzyme essential for DNA replication and transcription; it functions by creating transient single-strand breaks to relieve torsional stress. TOP1 inhibitors trap the enzyme-DNA complex, known as the TOP1 cleavage complex (TOP1cc), preventing the re-ligation of the DNA strand.[1] This stabilization leads to the accumulation of DNA strand breaks during replication, ultimately triggering cell death. The planar quinoline core is well-suited for intercalation into the DNA base pairs at the site of cleavage.[1]

Induction of Apoptosis

A common downstream consequence of both RTK and TOP1 inhibition is the induction of apoptosis, or programmed cell death. By blocking pro-survival signals (from RTKs) or causing catastrophic DNA damage (from TOP1 inhibition), these derivatives can trigger the intrinsic apoptotic pathway. A study on the structurally related 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline showed it caused apoptotic cell death in human glioblastoma cells.[4][5] This process is often characterized by the activation of caspase enzymes and the cleavage of key cellular substrates like poly(ADP-ribose) polymerase (PARP).[6]

Quantitative Biological Data

The following tables summarize the in vitro anticancer activity of representative 6,7-dimethoxyquinoline and 6,7-dimethoxyquinazoline derivatives from which the activity of 4-bromo analogues can be inferred.

Table 1: Cytotoxicity of 6,7-Dimethoxyquinazoline/quinoline Derivatives

| Compound/Analogue | Structure | Cell Line(s) | Activity Metric (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|---|

| WHI-P154 | 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline | U373, U87 (Glioblastoma) | Micromolar range | [4][5] |

| EGF-P154 | EGF conjugate of WHI-P154 | U373, U87 (Glioblastoma) | 813 ± 139 nM | [4] |

| Compound 14m | 4-(3-(4-methylpiperazin-1-yl)propoxy)-2-(4-(trifluoromethyl)phenyl)-6,7-dimethoxyquinoline | LOX IMVI (Melanoma) | 0.116 µM | [1] |

| Compound 14m | 4-(3-(4-methylpiperazin-1-yl)propoxy)-2-(4-(trifluoromethyl)phenyl)-6,7-dimethoxyquinoline | SR (Leukemia) | 0.133 µM | [1] |

| Compound 14m | 4-(3-(4-methylpiperazin-1-yl)propoxy)-2-(4-(trifluoromethyl)phenyl)-6,7-dimethoxyquinoline | T-47D (Breast Cancer) | 0.472 µM | [1] |

| Compound 11 | 4-[4'-(N,N-Dimethylamino)benzoyl]-6,7,8-trimethoxyquinoline | KB (Oral Cancer) | 217 nM | [7] |

| Compound 11 | 4-[4'-(N,N-Dimethylamino)benzoyl]-6,7,8-trimethoxyquinoline | HT-29 (Colon Cancer) | 327 nM |[7] |

Note: GI₅₀ refers to the concentration required to inhibit cell growth by 50%.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel chemical entities. Below are generalized protocols for key experiments relevant to the study of 4-bromo-6,7-dimethoxyquinoline derivatives.

General Synthesis of 4-Substituted-6,7-dimethoxyquinolines

The synthesis of 4-bromo-6,7-dimethoxyquinoline serves as a gateway to a wide range of derivatives. A common strategy involves the construction of the quinolin-4-one core, followed by halogenation.

-

Cyclization: React 3,4-dimethoxyaniline with an appropriate three-carbon synthon (e.g., diethyl malonate) under thermal or acid-catalyzed conditions (e.g., Gould-Jacobs reaction) to form 4-hydroxy-6,7-dimethoxyquinoline.

-

Bromination: Treat the resulting quinolin-4-one with a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and POBr₃, typically with heating, to yield 4-bromo-6,7-dimethoxyquinoline.

-

Nucleophilic Aromatic Substitution (SₙAr): The 4-bromo derivative can then be reacted with various nucleophiles (e.g., amines, phenols, thiols) in the presence of a base (e.g., DIPEA, K₂CO₃) and optionally a palladium catalyst (for reactions like Suzuki or Buchwald-Hartwig coupling) to generate a library of 4-substituted analogues. Reaction progress is monitored by TLC or LC-MS.

-

Purification: The final products are purified using column chromatography on silica gel, followed by characterization using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay is widely used to assess the effect of compounds on cell proliferation and viability.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀/GI₅₀ value using non-linear regression analysis.

TOP1-Mediated DNA Cleavage Assay

This assay determines if a compound can stabilize the TOP1-DNA cleavage complex.

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human TOP1 enzyme, and reaction buffer in a microcentrifuge tube.

-

Compound Addition: Add the test compound at various concentrations to the reaction mixture. Include a negative control (no compound) and a positive control (e.g., camptothecin).

-

Incubation: Incubate the mixture at 37 °C for 30 minutes to allow for the cleavage reaction and complex stabilization.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS (to dissociate the enzyme from DNA) and proteinase K (to digest the enzyme).

-

Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel until the different DNA topoisomers (supercoiled, nicked/relaxed) are well separated.

-

Visualization: Visualize the DNA bands under UV light. An increase in the amount of the nicked form of the plasmid DNA in the presence of the compound indicates stabilization of the TOP1-DNA cleavage complex.

Experimental and Screening Workflow

A logical workflow is essential for the efficient evaluation of newly synthesized compounds.

Conclusion

The 4-bromo-6,7-dimethoxyquinoline scaffold represents a highly promising platform for the development of novel anticancer therapeutics. Drawing from extensive research on structurally related analogues, these derivatives are predicted to exert their effects through the potent inhibition of key oncogenic pathways, including receptor tyrosine kinase signaling and DNA topoisomerase I activity, ultimately leading to cancer cell death. The bromine atom at the 4-position provides a crucial synthetic handle for creating diverse chemical libraries, enabling the fine-tuning of activity and the optimization of drug-like properties. The quantitative data, experimental protocols, and mechanistic visualizations provided in this guide offer a solid foundation for researchers to explore, synthesize, and evaluate this compelling class of molecules in the ongoing search for more effective cancer therapies.

References

- 1. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: 4-Bromo-6,7-dimethoxyquinoline as a Building Block for Potent Kinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved therapeutic agents. Within this class of compounds, 4-bromo-6,7-dimethoxyquinoline has emerged as a highly versatile and valuable building block for the synthesis of potent and selective kinase inhibitors. The strategic placement of a bromine atom at the 4-position provides a reactive handle for the introduction of various pharmacophores, while the 6,7-dimethoxy substitution pattern is frequently associated with enhanced binding affinity and favorable pharmacokinetic properties. This technical guide provides a comprehensive overview of the utility of 4-bromo-6,7-dimethoxyquinoline in the design and synthesis of kinase inhibitors, with a focus on key oncogenic targets such as c-Met, EGFR, and VEGFR.

The Synthetic Utility of the 4-Bromo Substituent

The bromine atom at the 4-position of the quinoline ring is the linchpin of its synthetic utility. It readily participates in a variety of cross-coupling reactions, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed reactions like the Suzuki and Buchwald-Hartwig couplings. This allows for the facile introduction of a diverse array of side chains, particularly anilino- and other amino-containing moieties, which are crucial for interacting with the ATP-binding site of various kinases.

A common and effective strategy for the synthesis of 4-anilino-6,7-dimethoxyquinoline derivatives involves the direct reaction of 4-bromo-6,7-dimethoxyquinoline with a substituted aniline under thermal or microwave conditions, often in the presence of an acid catalyst.

Quantitative Analysis of Kinase Inhibitory Activity

Derivatives of 4-bromo-6,7-dimethoxyquinoline have demonstrated potent inhibitory activity against a range of therapeutically relevant kinases. The following tables summarize the in vitro activity of selected 6,7-dimethoxy-4-anilinoquinoline derivatives against the c-Met kinase and various cancer cell lines.

Table 1: In Vitro c-Met Kinase Inhibitory Activity

| Compound Reference | R Group on Anilino Moiety | c-Met IC50 (µM) |

| 12f [1] | 4-chloro-phenyl-1H-benzo[d]imidazol-6-yl | > 10 |

| 12g [1] | 4-bromo-phenyl-1H-benzo[d]imidazol-6-yl | 0.055 ± 0.010 |

| 12j [1] | 2-methyl-phenyl-1H-benzo[d]imidazol-6-yl | 0.048 ± 0.005 |

| 12l [1] | 4-methyl-phenyl-1H-benzo[d]imidazol-6-yl | 0.045 ± 0.006 |

| 12n [1][2][3] | 4-methoxy-phenyl-1H-benzo[d]imidazol-6-yl | 0.030 ± 0.008 |

| Cabozantinib (Control) [3] | - | 0.005 ± 0.001 |

Table 2: Anti-proliferative Activity against Human Cancer Cell Lines

| Compound Reference | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | MKN-45 (Gastric Cancer) IC50 (µM) |

| 12f [1] | 10.1 ± 1.2 | 8.9 ± 0.9 | 15.2 ± 1.8 |

| 12g [1] | 9.8 ± 1.1 | 8.1 ± 0.7 | 14.8 ± 1.5 |

| 12j [1] | 8.5 ± 0.9 | 7.2 ± 0.8 | 14.1 ± 1.2 |

| 12l [1] | 8.1 ± 0.8 | 6.9 ± 0.5 | 13.8 ± 1.1 |

| 12n [4] | 7.3 ± 1.0 | 6.1 ± 0.6 | 13.4 ± 0.5 |

| Cabozantinib (Control) [3] | 0.15 ± 0.02 | 0.52 ± 0.06 | 0.03 ± 0.004 |

Experimental Protocols

General Procedure for the Synthesis of 6,7-dimethoxy-4-anilinoquinoline Derivatives

This protocol is adapted from the synthesis of analogous compounds from 4-chloro-6,7-dimethoxyquinoline and is applicable to 4-bromo-6,7-dimethoxyquinoline due to the similar reactivity of the 4-halo substituent in nucleophilic aromatic substitution.[1]

Materials:

-

4-Bromo-6,7-dimethoxyquinoline

-

Substituted aniline (1.2 equivalents)

-

Isopropanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent (e.g., Dichloromethane/Methanol mixture)

Procedure:

-

A mixture of 4-bromo-6,7-dimethoxyquinoline (1 equivalent) and the appropriate substituted aniline (1.2 equivalents) is suspended in isopropanol in a round-bottom flask.

-

The reaction mixture is stirred and heated to reflux for 5-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting solid residue is purified by column chromatography on silica gel. The column is typically eluted with a gradient of dichloromethane and methanol to afford the pure target compound.

-

The structure and purity of the final product are confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Kinase Assay

The inhibitory activity of the synthesized compounds against target kinases is determined using a variety of available assay formats. A common method is the Caliper motility shift assay.[3]

General Workflow:

-

Preparation of Reagents: The kinase, substrate (e.g., a fluorescently labeled peptide), ATP, and test compounds are prepared in an appropriate assay buffer.

-

Reaction: The kinase, substrate, and test compound (at various concentrations) are incubated together in a microplate well. The kinase reaction is initiated by the addition of ATP.

-

Detection: The reaction is allowed to proceed for a defined period, after which the amount of phosphorylated substrate is quantified. In the Caliper assay, this is achieved by electrophoretically separating the phosphorylated and unphosphorylated peptides.

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control reaction without inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

The anti-proliferative effects of the compounds on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

General Workflow:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for a further 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Inhibitors derived from 4-bromo-6,7-dimethoxyquinoline primarily target receptor tyrosine kinases (RTKs) that play crucial roles in cancer cell proliferation, survival, and angiogenesis.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key drivers of tumorigenesis and metastasis in many cancers.[2][3] Aberrant c-Met signaling can lead to increased cell proliferation, survival, migration, and invasion.

Inhibition of the c-Met signaling pathway by 6,7-dimethoxyquinoline derivatives.

EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) is another critical RTK implicated in the development and progression of various solid tumors. Overexpression or activating mutations of EGFR can lead to uncontrolled cell growth and proliferation.

Blockade of the EGFR signaling cascade by 6,7-dimethoxyquinoline-based inhibitors.

VEGFR Signaling Pathway

Vascular endothelial growth factor (VEGF) and its receptors (VEGFRs) are central regulators of angiogenesis, the formation of new blood vessels.[5][6] Inhibiting VEGFR signaling can starve tumors of the nutrients and oxygen they need to grow and metastasize.

References

- 1. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 4-Bromo-6,7-dimethoxyquinoline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-bromo-6,7-dimethoxyquinoline scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of targeted cancer therapies. Its derivatives have demonstrated potent inhibitory activity against a range of protein kinases that are critical drivers of tumor growth, proliferation, and survival. This technical guide provides a comprehensive overview of the key therapeutic targets of 4-bromo-6,7-dimethoxyquinoline derivatives, with a focus on their application as kinase inhibitors. We will delve into the signaling pathways associated with these targets, present quantitative data on the inhibitory potency of various derivatives, and provide detailed experimental protocols for their synthesis and biological evaluation.

Core Synthetic Strategy

The synthesis of 4-bromo-6,7-dimethoxyquinoline derivatives typically commences with the preparation of the key intermediate, 4-chloro-6,7-dimethoxyquinoline. This intermediate is then subjected to nucleophilic aromatic substitution with various anilines or phenols to yield the final 4-anilino or 4-phenoxy derivatives.

Synthesis of 4-Chloro-6,7-dimethoxyquinoline

A common synthetic route to 4-chloro-6,7-dimethoxyquinoline is outlined below. The process begins with the nitration of 3,4-dimethoxyacetophenone, followed by condensation and reductive cyclization to form 4-hydroxy-6,7-dimethoxyquinoline. The final step involves chlorination to yield the desired intermediate.

Synthetic workflow for 4-chloro-6,7-dimethoxyquinoline.

General Procedure for the Synthesis of 4-Anilino-6,7-dimethoxyquinoline Derivatives

The final derivatives are typically synthesized via a nucleophilic aromatic substitution reaction between 4-chloro-6,7-dimethoxyquinoline and a substituted aniline.[1]

General workflow for the synthesis of 4-anilino derivatives.

Key Therapeutic Targets and Signaling Pathways

Derivatives of 4-bromo-6,7-dimethoxyquinoline have been extensively investigated as inhibitors of several key receptor tyrosine kinases (RTKs) implicated in cancer. The primary targets identified to date are the Epidermal Growth Factor Receptor (EGFR), the Mesenchymal-Epithelial Transition factor (c-Met), and FMS-like Tyrosine Kinase 3 (FLT3).

Epidermal Growth Factor Receptor (EGFR)

EGFR is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[2] Overexpression or constitutive activation of EGFR is a common feature in many solid tumors, making it a prime target for cancer therapy.[2] 4-Anilinoquinazoline and 4-anilinoquinoline derivatives have been shown to be potent EGFR inhibitors.[3][4]

Signaling Pathway:

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[1] These pathways ultimately lead to the transcription of genes involved in cell growth and survival.

Simplified EGFR signaling pathway and its inhibition.

c-Met (Hepatocyte Growth Factor Receptor)

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in embryonic development, tissue regeneration, and wound healing.[5] However, aberrant c-Met signaling is implicated in the growth, invasion, and metastasis of numerous cancers.[5] Several 6,7-dimethoxy-4-anilinoquinoline derivatives have been identified as potent c-Met inhibitors.[1][6]

Signaling Pathway:

Binding of HGF to c-Met leads to receptor dimerization and autophosphorylation, activating downstream pathways such as the RAS/MAPK, PI3K/AKT, and STAT signaling cascades. These pathways promote cell proliferation, motility, and invasion.[7]

Simplified c-Met signaling pathway and its inhibition.

FMS-like Tyrosine Kinase 3 (FLT3)

FLT3 is a receptor tyrosine kinase that is crucial for the normal development of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[8] Consequently, FLT3 has become a key therapeutic target for AML, and 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline derivatives have shown promise as FLT3 inhibitors.[9]

Signaling Pathway:

Ligand-independent constitutive activation of mutant FLT3 leads to the activation of several downstream signaling pathways, including the STAT5, RAS/MAPK, and PI3K/AKT pathways, which drive the proliferation and survival of leukemic cells.

References

- 1. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. revvity.com [revvity.com]

- 3. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. tdcommons.org [tdcommons.org]

- 9. Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Reactivity of the C-Br Bond in 4-Bromo-6,7-dimethoxyquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class of compounds, 4-bromo-6,7-dimethoxyquinoline stands out as a versatile intermediate, primarily due to the reactivity of its carbon-bromine (C-Br) bond at the 4-position. This technical guide provides an in-depth exploration of the reactivity of this C-Br bond, focusing on key synthetic transformations that are crucial for the development of novel drug candidates. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate the practical application of this valuable building block in a research and development setting.

Nucleophilic Aromatic Substitution: A Gateway to Diverse Functionalities

The electron-withdrawing nature of the quinoline ring system activates the C4-position for nucleophilic aromatic substitution (SNAr). While the chloro-analogue is also commonly used, the C-Br bond in 4-bromo-6,7-dimethoxyquinoline offers a different reactivity profile, often requiring slightly modified conditions to achieve optimal results. This section details the reaction of 4-bromo-6,7-dimethoxyquinoline with various nucleophiles, providing a foundation for the synthesis of a wide array of derivatives.

Reaction with Amines (Anilines and Alicyclic Amines)

The displacement of the bromide with nitrogen nucleophiles is a fundamental transformation for accessing 4-aminoquinoline derivatives, a class of compounds with a rich history in drug discovery.

Table 1: Nucleophilic Aromatic Substitution of 4-Chloro-6,7-dimethoxyquinoline with Various Anilines

| Entry | Aniline Derivative | Yield (%) |

| 1 | 2-Fluoroaniline | 54 |

| 2 | 2-Chlorophenyl)-1H-benzo[d]imidazol-6-amine | 51 |

| 3 | 4-Chlorophenyl)-1H-benzo[d]imidazol-6-amine | 58 |

| 4 | 4-Bromophenyl)-1H-benzo[d]imidazol-6-amine | 64 |

| 5 | 3-Iodophenyl)-1H-benzo[d]imidazol-6-amine | 60 |

| 6 | 3,4-Dichlorophenyl)-1H-benzo[d]imidazol-6-amine | 52 |

Data adapted from a study on the corresponding 4-chloro-6,7-dimethoxyquinoline, providing a strong predictive basis for the reactivity of the bromo-analogue.[1]

Experimental Protocol: General Procedure for the Reaction of 4-Chloro-6,7-dimethoxyquinoline with Substituted Anilines [1]

A mixture of 4-chloro-6,7-dimethoxyquinoline (5 mmol) and the appropriate substituted aniline (6 mmol) in isopropanol (40 mL) is stirred at reflux for 5 hours. The reaction mixture is then concentrated under reduced pressure. The resulting solid residue is purified by column chromatography on silica gel, eluting with a mixture of dichloromethane and methanol (typically 10:1) to afford the target 4-anilino-6,7-dimethoxyquinoline derivatives.

Palladium-Catalyzed Cross-Coupling Reactions: Expanding the Chemical Space

The C-Br bond in 4-bromo-6,7-dimethoxyquinoline is an excellent handle for a variety of powerful palladium-catalyzed cross-coupling reactions. These transformations enable the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance, opening up a vast chemical space for drug discovery. This section will outline the general principles and provide model experimental protocols for key cross-coupling reactions.

Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-6,7-dimethoxyquinolines

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an aryl halide and an organoboron compound. This reaction is instrumental in the synthesis of biaryl structures, which are prevalent in many biologically active molecules.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a solution of 4-bromo-6,7-dimethoxyquinoline (1.0 equiv) in a suitable solvent (e.g., a mixture of toluene, ethanol, and water or dioxane/water) is added the desired arylboronic acid (1.1-1.5 equiv) and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv). The mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. A palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ with a suitable phosphine ligand, 1-5 mol%) is then added, and the reaction mixture is heated to a temperature ranging from 80 to 110 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Buchwald-Hartwig Amination for the Synthesis of 4-Amino-6,7-dimethoxyquinolines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide range of primary and secondary amines under milder conditions than traditional methods.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with 4-bromo-6,7-dimethoxyquinoline (1.0 equiv), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, or SPhos, 1.2-2.0 equiv relative to palladium), and a base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.2-2.0 equiv). The desired amine (1.1-1.5 equiv) and an anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or THF) are then added. The reaction vessel is sealed and heated to a temperature typically ranging from 80 to 120 °C. The reaction is monitored by TLC or LC-MS. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Heck Reaction for the Synthesis of 4-Alkenyl-6,7-dimethoxyquinolines

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. This reaction is particularly useful for introducing vinyl groups, which can serve as versatile handles for further synthetic transformations.

Experimental Protocol: General Procedure for the Heck Reaction

A mixture of 4-bromo-6,7-dimethoxyquinoline (1.0 equiv), an alkene (1.1-2.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 2-4 equiv relative to palladium), and a base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-3.0 equiv) in a suitable solvent (e.g., DMF, NMP, or acetonitrile) is heated in a sealed tube or under reflux. Reaction temperatures typically range from 80 to 140 °C. Upon completion, as monitored by TLC or GC-MS, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is then purified by column chromatography.

Sonogashira Coupling for the Synthesis of 4-Alkynyl-6,7-dimethoxyquinolines

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylalkynes. These motifs are important in materials science and as precursors for more complex molecular structures.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of 4-bromo-6,7-dimethoxyquinoline (1.0 equiv) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine) is added a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%). A base, typically an amine such as triethylamine or diisopropylethylamine, is used as the solvent or co-solvent. The terminal alkyne (1.1-1.5 equiv) is then added, and the reaction is stirred at room temperature or with gentle heating (40-80 °C). The reaction is monitored by TLC or LC-MS. After completion, the reaction mixture is filtered to remove the precipitated salts, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with aqueous ammonium chloride solution to remove copper salts, followed by water and brine. The organic layer is dried and concentrated, and the product is purified by column chromatography.

Conclusion

The C-Br bond in 4-bromo-6,7-dimethoxyquinoline provides a highly reactive and versatile handle for a wide range of synthetic transformations. From fundamental nucleophilic aromatic substitutions to sophisticated palladium-catalyzed cross-coupling reactions, this building block offers medicinal chemists and drug development professionals a powerful tool for the synthesis of diverse libraries of quinoline-based compounds. The experimental protocols and data presented in this guide serve as a practical resource for harnessing the reactivity of this important intermediate in the pursuit of novel therapeutic agents. The continued exploration of the reactivity of 4-bromo-6,7-dimethoxyquinoline is expected to yield new synthetic methodologies and ultimately contribute to the development of next-generation pharmaceuticals.

References

Solubility of 4-Bromo-6,7-dimethoxyquinoline in common organic solvents

Technical Guide: Solubility Profile of 4-Bromo-6,7-dimethoxyquinoline

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-6,7-dimethoxyquinoline is a substituted quinoline derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. The physicochemical properties of this intermediate, particularly its solubility in common organic solvents, are critical for process development, purification, and formulation. Understanding the solubility behavior is essential for designing efficient reaction conditions, selecting appropriate crystallization solvents, and developing analytical methods.

This technical guide provides a summary of the expected solubility of 4-Bromo-6,7-dimethoxyquinoline and presents a detailed experimental protocol for its quantitative determination. Due to the limited availability of public-domain quantitative data for this specific molecule, this guide focuses on providing a robust framework for researchers to generate reliable solubility data in their own laboratories.

Physicochemical Properties

A brief overview of the key physicochemical properties of 4-Bromo-6,7-dimethoxyquinoline is provided below.

| Property | Value |

| CAS Number | 666734-51-6 |

| Molecular Formula | C₁₁H₁₀BrNO₂ |

| Molecular Weight | 268.11 g/mol |

| Appearance | Expected to be a solid at room temperature |

Solubility Data

Quantitative solubility data for 4-Bromo-6,7-dimethoxyquinoline in common organic solvents is not extensively reported in publicly available literature. However, based on the general solubility characteristics of quinoline derivatives, a qualitative assessment can be inferred. Quinoline and its analogues are typically soluble in a range of organic solvents.[1] The table below summarizes the expected qualitative solubility and provides a template for recording experimentally determined quantitative data.

Table 1: Solubility of 4-Bromo-6,7-dimethoxyquinoline in Common Organic Solvents at 25°C

| Solvent | Chemical Class | Expected Qualitative Solubility | Quantitative Solubility ( g/100 mL) |